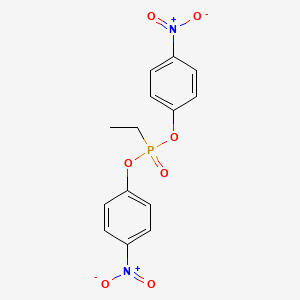
(1E)-N-(2-Methylphenyl)ethanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(2-Methylphenyl)ethanimine: is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a 2-methylphenyl group attached to the nitrogen atom, making it a derivative of ethanimine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Methylphenyl)ethanimine typically involves the condensation reaction between 2-methylbenzaldehyde and ethylamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
2-Methylbenzaldehyde+Ethylamine→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as acidic resins or metal catalysts may be used to enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
(1E)-N-(2-Methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the imine bond can yield secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (1E)-N-(2-Methylphenyl)ethanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme-catalyzed imine formation and reduction processes. It may also serve as a model compound for studying the behavior of imines in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism by which (1E)-N-(2-Methylphenyl)ethanimine exerts its effects depends on the specific reaction or application. In general, the imine bond can participate in nucleophilic addition reactions, where nucleophiles attack the carbon-nitrogen double bond, leading to the formation of new compounds. The aromatic ring can also undergo electrophilic substitution reactions, contributing to the compound’s versatility in chemical synthesis.
類似化合物との比較
Similar Compounds
- (1E)-N-Hydroxy-1-(4-methylphenyl)-2-(phenylsulfonyl)ethanimine
- (1E)-N-(4-Methylphenyl)ethanimine
- (1E)-N-(2-Ethylphenyl)ethanimine
Uniqueness
(1E)-N-(2-Methylphenyl)ethanimine is unique due to the presence of the 2-methylphenyl group, which influences its reactivity and physical properties. The position of the methyl group on the aromatic ring can affect the compound’s electronic distribution and steric interactions, making it distinct from other similar imines.
特性
CAS番号 |
38004-13-6 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC名 |
N-(2-methylphenyl)ethanimine |
InChI |
InChI=1S/C9H11N/c1-3-10-9-7-5-4-6-8(9)2/h3-7H,1-2H3 |
InChIキー |
QKQFJYPUJXBCIU-UHFFFAOYSA-N |
正規SMILES |
CC=NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








propanedioate](/img/structure/B14673634.png)


![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)



![6-Amino-10-bromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14673669.png)
